1-(Trideuteriomethyl)imidazole-2-carboxamide
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Overview
Description
1-(Trideuteriomethyl)imidazole-2-carboxamide is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms The compound is characterized by the presence of a trideuteriomethyl group at the first position and a carboxamide group at the second position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition of the trideuteriomethyl group to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production of 1-(Trideuteriomethyl)imidazole-2-carboxamide may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Trideuteriomethyl)imidazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trideuteriomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, amines, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trideuteriomethyl)imidazole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trideuteriomethyl)imidazole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The trideuteriomethyl group enhances the stability and specificity of these interactions, making the compound a valuable tool in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole-2-carboxamide: Similar in structure but lacks the trideuteriomethyl group, resulting in different reactivity and stability.
2-Imidazolecarboxamide: Lacks the methyl group at the first position, affecting its chemical properties and applications.
Uniqueness
1-(Trideuteriomethyl)imidazole-2-carboxamide is unique due to the presence of the trideuteriomethyl group, which imparts distinct chemical and physical properties. This modification enhances the compound’s stability and specificity in various applications, making it a valuable tool in scientific research and industrial processes .
Properties
Molecular Formula |
C₅H₄D₃N₃O |
---|---|
Molecular Weight |
128.15 |
Origin of Product |
United States |
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